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Compound of Interest

Compound Name: 3-Oxo-OPC8-CoA

Cat. No.: B1261022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional role of 3-oxo-2-(2′[Z]-

pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA) in plant development. As a key

intermediate in the jasmonic acid (JA) biosynthesis pathway, its proper metabolism is crucial for

a multitude of physiological processes. This document outlines the impact of its synthesis and

subsequent conversion on plant growth and fertility, offering a comparative analysis with related

mutants in the JA pathway. Detailed experimental protocols and pathway diagrams are

provided to support further research in this area.

Comparative Analysis of Jasmonate Biosynthesis
Mutants
The functional significance of 3-Oxo-OPC8-CoA is best understood by examining the

phenotypes of mutants in the enzymes that produce and metabolize it. The primary enzyme

responsible for the synthesis of the precursor to 3-Oxo-OPC8-CoA is 12-oxophytodienoate

reductase 3 (OPR3). Following the formation of 3-oxo-2(2′[Z]-pentenyl)-cyclopentane-1-

octanoic acid (OPC-8:0) by OPR3, it is converted to its CoA ester by OPC-8:0-CoA ligase 1

(OPCL1). Subsequently, Acyl-CoA oxidases (ACX), such as ACX1 and ACX5, are involved in

the β-oxidation of 3-Oxo-OPC8-CoA to produce jasmonic acid.
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Phenotypic Comparison of Arabidopsis Mutants in the
Jasmonate Pathway
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Phenotypic Trait
Wild-Type (Col-

0/Ws)
opr3 Mutant

acx1/acx5

Double Mutant
Reference

Male Fertility Fertile

Male-sterile;

short stamen

filaments,

delayed anther

dehiscence,

inviable pollen.

Not explicitly

described as

male-sterile, but

JA is known to

be crucial for

fertility.

[1][2]

Pollen

Germination
>97% <4% Not reported [2]

Wound-Induced

JA Levels

Significant

increase (>25-

fold)

Severely

reduced, but can

accumulate upon

fungal infection.

[3]

~1% of wild-type

levels.[4]
[2][4]

Lateral Root

Development
Normal

Increased

number of lateral

roots.

Not reported [5]

Response to

Exogenous JA

Normal growth

responses

Fertility can be

restored.

Not applicable,

as the block is

downstream of

JA synthesis.

[1]

Response to

Exogenous

OPDA

Normal growth

responses

Fertility is not

restored.
Not applicable. [1]

Defense against

Necrotrophic

Fungi (Alternaria

brassicicola)

Resistant

Resistant

(OPDA-

dependent

resistance).

Not reported, but

expected to be

susceptible.

[6]

Defense against

Chewing Insects

(Trichoplusia ni)

Resistant Susceptible. Susceptible. [3][7]
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Enzymatic Properties of Arabidopsis OPR Isoforms

Enzyme

Substrate

Specificity for

(9S,13S)-OPDA

Kinetic

Parameters (for

(9S,13S)-

OPDA)

Role in JA

Biosynthesis
Reference

OPR1
Very low

efficiency.

Not reported due

to low activity.

Not considered a

primary enzyme

in JA

biosynthesis.

[8][9]

OPR2
Very low

efficiency.

Not reported due

to low activity.

Not considered a

primary enzyme

in JA

biosynthesis,

though its

promoter is

active in late

pollen

development.[9]

[8][9]

OPR3 High efficiency.

Km = 35 µM,

Vmax = 53.7

nkat (mg

protein)-1

The key

isoenzyme for JA

biosynthesis.[8]

[10]

[8][10]

Experimental Protocols
Quantification of Jasmonic Acid and Related
Compounds by HPLC-MS/MS
This method allows for the sensitive and simultaneous quantification of multiple jasmonates

from plant tissues.[11][12]

a. Sample Extraction:

Freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
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Add 1 ml of extraction solvent (e.g., methanol/water/acetic acid) containing deuterated

internal standards ([2H6]JA, etc.).

Vortex thoroughly and incubate at 4°C for at least 30 minutes.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Collect the supernatant.

b. Solid-Phase Extraction (SPE) Purification:

Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with methanol followed by water.

Load the supernatant onto the cartridge.

Wash the cartridge with a series of solvents to remove interfering compounds.

Elute the jasmonates with an appropriate solvent (e.g., methanol with 5% ammonium

hydroxide).

Dry the eluate under a stream of nitrogen.

c. HPLC-MS/MS Analysis:

Reconstitute the dried sample in a suitable solvent (e.g., 50% methanol).

Inject the sample onto a reverse-phase UPLC/HPLC column (e.g., C18).

Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1%

formic acid) to separate the compounds.

Detect and quantify the jasmonates using a tandem mass spectrometer operating in multiple

reaction monitoring (MRM) mode.

In Vitro OPR3 Enzyme Activity Assay
This spectrophotometric assay measures the NADPH-dependent reduction of a substrate by

OPR3.[13]
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a. Reagents:

Purified recombinant OPR3 enzyme.

Potassium phosphate buffer (40 mM, pH 7.2).

NADPH solution (1.2 mM).

Substrate solution (e.g., 12-oxo-phytodienoic acid).

b. Procedure:

In a quartz cuvette, combine the potassium phosphate buffer and NADPH solution.

Add a specific amount of the purified OPR3 enzyme solution (e.g., 0.24-0.66 mg/ml).

Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm.

Initiate the reaction by adding the substrate.

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation

of NADPH.

Calculate the initial velocity of the reaction from the linear portion of the curve.

Acyl-CoA Oxidase (ACX) Activity Assay
This is a continuous spectrophotometric rate determination assay for ACX activity.[14]

a. Reagents:

MES Buffer (50 mM, pH 8.0).

Palmitoyl-CoA solution (0.5% w/v).

4-Aminoantipyrine (1.6 mM) with Phenol (22 mM) solution.

Flavin Adenine Dinucleotide (FAD) solution (1 mM).
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Peroxidase enzyme solution.

Triton X-100 solution (10% v/v).

Enzyme extract from plant tissue.

b. Procedure:

Prepare a reaction cocktail containing MES buffer, 4-aminoantipyrine/phenol solution, FAD

solution, peroxidase solution, and Triton X-100.

Pipette the reaction cocktail into a cuvette and add the Palmitoyl-CoA solution.

Equilibrate to 30°C and monitor the baseline absorbance at 500 nm.

Add the enzyme extract to initiate the reaction.

Record the increase in absorbance at 500 nm for approximately 5 minutes. The rate of

increase is proportional to the ACX activity.

Quantitative GUS Activity Assay
This fluorometric assay is used to quantify the expression of a gene of interest fused to the β-

glucuronidase (GUS) reporter gene.[5][15]

a. Reagents:

GUS extraction buffer.

4-methylumbelliferyl β-D-glucuronide (4-MUG) solution (1 mM in GUS extraction buffer).

4-methyl umbelliferone (4-MU) standard solutions.

Stop reagent (1 M sodium carbonate).

b. Procedure:

Harvest plant tissue (e.g., seedlings, leaves) and place it in a microtiter plate well containing

the 4-MUG reaction mix.
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Incubate the plate at 37°C for a duration determined by the promoter strength (can be up to

16 hours).

Stop the reaction by adding the stop reagent.

Prepare a standard curve using the 4-MU standard solutions.

Measure the fluorescence of the samples and standards using a fluorometer with an

excitation wavelength of 365 nm and an emission wavelength of 455 nm.

Calculate the GUS activity, which can be normalized to tissue weight or protein

concentration.

Visualizations
Caption: The jasmonate biosynthesis pathway, highlighting the central role of 3-Oxo-OPC8-
CoA.

Caption: A typical experimental workflow for the functional characterization of a plant mutant.

Caption: Logical relationship of gene disruption to developmental defects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21357023/
https://pubmed.ncbi.nlm.nih.gov/21357023/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7013738/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7013738/
https://www.researchgate.net/figure/acx1-5-plants-are-susceptible-to-attack-by-T-ni-A-Four-week-old-wild-type-and-acx_fig4_6628354
https://pubmed.ncbi.nlm.nih.gov/10872231/
https://pubmed.ncbi.nlm.nih.gov/10872231/
https://pmc.ncbi.nlm.nih.gov/articles/PMC27075/
https://pmc.ncbi.nlm.nih.gov/articles/PMC27075/
https://www.researchgate.net/publication/12447085_12-Oxophytodienoate_reductase_3_OPR3_is_the_isoenzyme_involved_in_jasmonate_biosynthesis
https://experiments.springernature.com/articles/10.1007/978-1-0716-0142-6_13
https://experiments.springernature.com/articles/10.1007/978-1-0716-0142-6_13
https://pmc.ncbi.nlm.nih.gov/articles/PMC3573895/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3573895/
https://www.biorxiv.org/content/10.1101/820381.full
https://www.sigmaaldrich.cn/deepweb/assets/sigmaaldrich/marketing/global/documents/137/091/acyl_coenzyme_a_oxidase.pdf
https://www.researchgate.net/profile/Miguel-Blazquez/publication/50226146_Quantitative_GUS_Activity_Assay_in_Intact_Plant_Tissue/links/60e818301c28af345856a2fb/Quantitative-GUS-Activity-Assay-in-Intact-Plant-Tissue.pdf
https://www.benchchem.com/product/b1261022#functional-characterization-of-3-oxo-opc8-coa-in-plant-development
https://www.benchchem.com/product/b1261022#functional-characterization-of-3-oxo-opc8-coa-in-plant-development
https://www.benchchem.com/product/b1261022#functional-characterization-of-3-oxo-opc8-coa-in-plant-development
https://www.benchchem.com/product/b1261022#functional-characterization-of-3-oxo-opc8-coa-in-plant-development
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1261022?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

